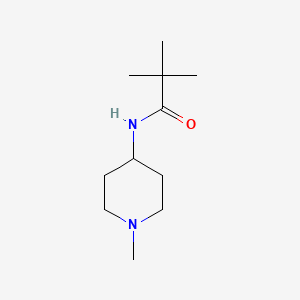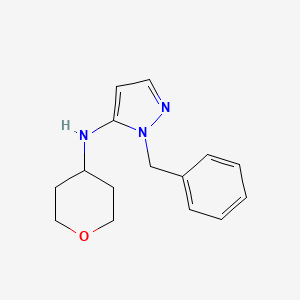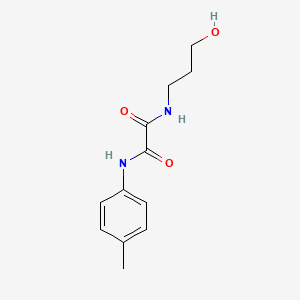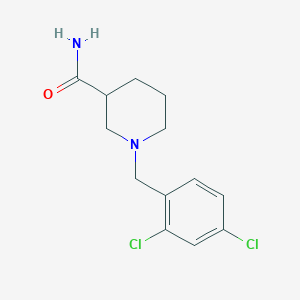![molecular formula C19H15N5O2 B5205353 N-[(5-phenyl-2-furyl)methyl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B5205353.png)
N-[(5-phenyl-2-furyl)methyl]-4-(1H-tetrazol-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(5-phenyl-2-furyl)methyl]-4-(1H-tetrazol-1-yl)benzamide, also known as PFTBA, is a compound that has been widely studied for its potential use in scientific research. This compound has shown promise in a variety of applications, including its use as a tool for investigating the mechanisms of various biological processes.
Mecanismo De Acción
The mechanism of action of N-[(5-phenyl-2-furyl)methyl]-4-(1H-tetrazol-1-yl)benzamide is not fully understood, but it is believed to act as a competitive inhibitor of certain enzymes. This compound has been shown to bind to the active site of enzymes, preventing the substrate from binding and inhibiting enzyme activity.
Biochemical and Physiological Effects:
N-[(5-phenyl-2-furyl)methyl]-4-(1H-tetrazol-1-yl)benzamide has been shown to have a number of biochemical and physiological effects. In studies of protein-protein interactions, N-[(5-phenyl-2-furyl)methyl]-4-(1H-tetrazol-1-yl)benzamide has been shown to disrupt the binding of proteins to their partners, leading to changes in protein function. This compound has also been shown to affect enzyme activity, leading to changes in metabolic pathways and cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[(5-phenyl-2-furyl)methyl]-4-(1H-tetrazol-1-yl)benzamide in lab experiments is its high specificity for certain enzymes and proteins. This compound has been shown to bind selectively to certain targets, making it a useful tool for investigating specific biochemical processes. However, one limitation of using N-[(5-phenyl-2-furyl)methyl]-4-(1H-tetrazol-1-yl)benzamide is its potential toxicity. This compound has been shown to be toxic at high concentrations, which can limit its use in certain experimental settings.
Direcciones Futuras
There are many potential future directions for research on N-[(5-phenyl-2-furyl)methyl]-4-(1H-tetrazol-1-yl)benzamide. One area of interest is the development of new probes based on the structure of N-[(5-phenyl-2-furyl)methyl]-4-(1H-tetrazol-1-yl)benzamide. These probes could be used to investigate a wide range of biological processes, including protein-protein interactions, enzyme activity, and cellular signaling pathways. Another area of interest is the development of new methods for synthesizing N-[(5-phenyl-2-furyl)methyl]-4-(1H-tetrazol-1-yl)benzamide and related compounds, which could make these compounds more widely available for use in research. Finally, there is a need for further studies on the toxicity of N-[(5-phenyl-2-furyl)methyl]-4-(1H-tetrazol-1-yl)benzamide and related compounds, in order to better understand their potential risks and limitations in experimental settings.
Métodos De Síntesis
The synthesis of N-[(5-phenyl-2-furyl)methyl]-4-(1H-tetrazol-1-yl)benzamide involves the reaction of 5-phenyl-2-furaldehyde with 4-(1H-tetrazol-1-yl)benzoyl chloride in the presence of a base. This reaction results in the formation of N-[(5-phenyl-2-furyl)methyl]-4-(1H-tetrazol-1-yl)benzamide as a white crystalline solid.
Aplicaciones Científicas De Investigación
N-[(5-phenyl-2-furyl)methyl]-4-(1H-tetrazol-1-yl)benzamide has been used in a variety of scientific research applications, including its use as a tool for investigating the mechanisms of various biological processes. One of the most promising applications of N-[(5-phenyl-2-furyl)methyl]-4-(1H-tetrazol-1-yl)benzamide is its use as a probe for studying protein-protein interactions. This compound has also been used in studies of protein folding and misfolding, as well as in studies of enzyme activity.
Propiedades
IUPAC Name |
N-[(5-phenylfuran-2-yl)methyl]-4-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O2/c25-19(15-6-8-16(9-7-15)24-13-21-22-23-24)20-12-17-10-11-18(26-17)14-4-2-1-3-5-14/h1-11,13H,12H2,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCLWQJQKKBOXRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)CNC(=O)C3=CC=C(C=C3)N4C=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-phenylfuran-2-yl)methyl]-4-(1H-tetrazol-1-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methoxy-4-methyl-1-[4-(4-methylphenoxy)butoxy]benzene](/img/structure/B5205299.png)
![2-{[(5-acetyl-3-thienyl)methyl]thio}-6-(2-thienyl)nicotinonitrile](/img/structure/B5205303.png)
![N-[5-(2-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B5205310.png)

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-({5-[(2,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5205328.png)
![methyl 1-adamantyl{[(ethylamino)carbonothioyl]amino}acetate](/img/structure/B5205329.png)
![ethyl [5-(4-isopropylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5205332.png)
![2-[(2-fluorobenzoyl)amino]-N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5205340.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)benzenesulfonamide](/img/structure/B5205359.png)


